2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)-

Description

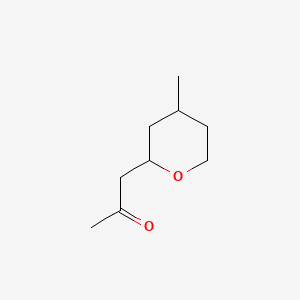

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- is a ketone derivative featuring a tetrahydro-4-methylpyran (THP) ring system. The compound’s structure includes a propanone group (acetone moiety) substituted at the 2-position of a partially saturated pyran ring with a methyl group at the 4-position. This structural motif is significant in organic synthesis, particularly in the development of intermediates for pharmaceuticals, agrochemicals, or flavoring agents. The THP ring contributes to stereochemical complexity and influences the compound’s physicochemical properties, such as solubility and stability .

Properties

CAS No. |

20194-70-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-(4-methyloxan-2-yl)propan-2-one |

InChI |

InChI=1S/C9H16O2/c1-7-3-4-11-9(5-7)6-8(2)10/h7,9H,3-6H2,1-2H3 |

InChI Key |

LBOQZBRHNXPXIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(C1)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- typically involves the reaction of tetrahydro-4-methyl-2H-pyran with acetone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- undergoes several types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the carbon atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in polar solvents[][6].

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The pathways involved often include oxidation-reduction cycles and nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)-, we analyze its analogs based on functional groups, ring systems, and applications.

Functional Group Comparison

Key Observations :

- Ketone vs. Tosylate: The target compound’s ketone group enhances reactivity in nucleophilic additions (e.g., Grignard reactions), whereas the tosylate in 1-Propanol...4-methylbenzenesulfonate facilitates leaving-group chemistry for nucleophilic substitutions .

- Ring Systems: The THP ring in the target compound imparts rigidity compared to the pyrazole ring in 2-Propanone, 1-(1-ethyl-1H-pyrazol-4-yl), which may enhance metabolic stability in pharmaceutical contexts .

Stereochemical and Substituent Effects

- (2R,4R)-Tetrahydro-4-methyl-2-(2-methylprop-1-enyl)-2H-pyran (CAS 5258-11-7): This compound shares the THP core but includes a propenyl substituent. The stereochemistry (2R,4R) and unsaturated side chain increase its utility in chiral synthesis, contrasting with the target compound’s simpler methyl substitution .

Physicochemical and Reactivity Data

| Property | 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- | 1-Propanol...4-methylbenzenesulfonate | 2-Propanone, 1-(1-ethyl-1H-pyrazol-4-yl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 154.21 | 314.39 | 152.19 |

| Boiling Point (°C) | ~200 (estimated) | >300 (decomposes) | ~220 (estimated) |

| Solubility | Moderate in polar aprotic solvents | Low in water, high in DMSO | High in ethanol, moderate in acetone |

| Reactivity | Ketone-based condensations | Tosylate displacement reactions | Pyrazole-directed metal coordination |

Notes:

- The target compound’s moderate solubility in solvents like acetone or THF aligns with its use in solution-phase synthesis. In contrast, the tosylate derivative’s low water solubility necessitates organic media for reactions .

- Pyrazole-containing analogs exhibit distinct coordination chemistry, suggesting applications in catalysis or metal-organic frameworks (MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.